molecular formula C10H11N3O B1606098 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- CAS No. 90-32-4

3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-

Cat. No. B1606098
CAS RN: 90-32-4
M. Wt: 189.21 g/mol
InChI Key: LCYJOUXSUHOSCW-UHFFFAOYSA-N
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Description

The compound “3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-” is a hydrochloride salt with the empirical formula C10H12ClN3O and a molecular weight of 225.67 . It is a solid substance . The SMILES string representation of the compound is O=C1N(C2=CC=CC(N)=C2)N=C©C1.Cl .


Molecular Structure Analysis

The InChI key for this compound is SPLSMCHCBCQKEV-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.

Scientific Research Applications

Corrosion Inhibition

  • Pyrazole and pyrazolone derivatives, including compounds structurally related to "3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-," have been synthesized and evaluated as corrosion inhibitors for copper alloy dissolution in basic media. These compounds demonstrated high efficiency in preventing copper dissolution in NH4OH solution at pH 9, highlighting their potential as corrosion inhibitors (Sayed et al., 2018).

Antimicrobial Activities

  • The same set of pyrazole and pyrazolone derivatives mentioned above was also evaluated for their antimicrobial activities against gram-positive and gram-negative bacteria. These compounds exhibited higher antibacterial activities than conventional bactericide agents, suggesting their potential use in antimicrobial applications (Sayed et al., 2018).

Synthesis of Novel Compounds

  • Green synthesis methods for pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines have been developed, which are obtained via mixing specific reactants in the absence of solvent. These methods provide environmentally friendly pathways to synthesize compounds that could have various scientific applications (Al-Matar et al., 2010).

  • A series of 2,4-dihydroxyquinoline derived disazo dyes, synthesized by reacting 5-amino-4-phenylazo-3-methyl-1H-pyrazole derivatives with 2,4-dihydroxyquinoline, were examined for DNA protection, antimicrobial, and anticancer activities. These studies reveal the potential of pyrazole derivatives in developing drugs or drug additives based on their effects on bacterial and cancer cell lines (Şener et al., 2018).

Safety And Hazards

The compound is classified as a combustible solid . The WGK (Water Hazard Class) is 3, indicating that it poses a high hazard to water . The flash point is not applicable .

properties

IUPAC Name

2-(3-aminophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYJOUXSUHOSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059007
Record name 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-

CAS RN

90-32-4
Record name 1-(3-Aminophenyl)-3-methyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-
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Record name 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.805
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Record name 3H-PYRAZOL-3-ONE, 2-(3-AMINOPHENYL)-2,4-DIHYDRO-5-METHYL-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-
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